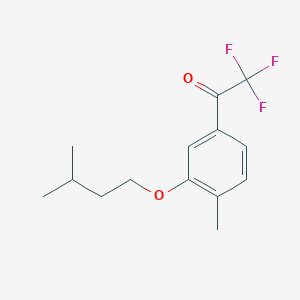

2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methylphenyl)ethanone

Beschreibung

2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methylphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a carbonyl moiety and a phenyl ring substituted with an isopentyloxy (3-OCH2CH2CH(CH2CH3)) group at position 3 and a methyl group at position 4.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-[4-methyl-3-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O2/c1-9(2)6-7-19-12-8-11(5-4-10(12)3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSHGHSCTRAFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylacetophenone and iso-pentanol.

Reaction with Trifluoroacetic Anhydride: The key step involves the introduction of the trifluoromethyl group. This is achieved by reacting 4-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride.

Etherification: The iso-pentoxy group is introduced through an etherification reaction. This involves the reaction of the intermediate product with iso-pentanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenone derivatives.

Wissenschaftliche Forschungsanwendungen

4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4’-Methyl-3’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Simple Phenyl Substitutents

- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone (43) This simpler analog lacks the isopentyloxy group but retains the 4-methylphenyl and trifluoroacetyl motifs. It serves as a precursor in Perkin reactions to synthesize fluorinated cinnamic acids, highlighting the reactivity of the trifluoroacetyl group in forming conjugated systems. The absence of the isopentyloxy substituent reduces steric hindrance and lipophilicity compared to the target compound .

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2) Substitution with electron-withdrawing chlorine atoms at positions 3 and 5 increases electrophilicity at the carbonyl carbon compared to the target compound.

- 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone The dimethylamino group at position 4 introduces strong electron-donating effects, contrasting with the electron-withdrawing methyl and isopentyloxy groups in the target compound.

Heterocyclic Derivatives

- 1-(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone (4f) This compound replaces the phenyl ring with a triazole moiety, introducing nitrogen heteroatoms that enhance hydrogen-bonding capacity. Despite low synthetic yields (8.3%), such derivatives are explored for biological activity, suggesting that the target compound’s isopentyloxy group could similarly modulate bioavailability .

- 2,2,2-Trifluoro-1-[4-(4-methylphenyl)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-3-yl]ethanone (18bc) A polycyclic derivative with fused thienopyridine and cyclopentane rings, this compound demonstrates the versatility of trifluoroacetyl groups in stabilizing complex heterocyclic systems. Its higher molecular complexity may confer distinct solid-state packing behaviors compared to the target compound .

Close Structural Analogs

- 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone This analog differs from the target compound only by a fluorine atom at position 5 on the phenyl ring. The additional fluorine increases molecular weight (278.24 g/mol vs. ~274.26 g/mol for the target) and enhances lipophilicity (LogP ~4.7), which could improve membrane permeability in drug design contexts .

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Key Findings and Implications

- Electronic Effects : The target compound’s isopentyloxy group provides steric bulk and moderate electron-donating effects, balancing the strong electron-withdrawing trifluoroacetyl group. This contrasts with chlorinated analogs (e.g., CAS 130336-16-2), where electron withdrawal dominates .

- Synthetic Accessibility : High-yield routes (e.g., 93% for triazole derivatives ) suggest that alkylation or nucleophilic substitution could be viable for synthesizing the target compound.

- Applications : Fluorinated ketones are pivotal in drug discovery; the isopentyloxy group in the target compound may enhance pharmacokinetic properties compared to simpler phenyl analogs .

Biologische Aktivität

2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methylphenyl)ethanone is a fluorinated ketone that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological interactions.

Chemical Structure and Properties

The compound's chemical formula is , and its structure features a trifluoromethyl group attached to a phenyl ring with an isopentyloxy substituent. The trifluoromethyl group contributes to the compound's electron-withdrawing properties, which can affect its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 292.29 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| LogP | High (indicating lipophilicity) |

Research indicates that compounds with trifluoromethyl groups can exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Some studies suggest that trifluoromethylated compounds may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Antimicrobial Properties : Fluorinated compounds often show enhanced antimicrobial activity due to their ability to penetrate biological membranes more effectively than non-fluorinated counterparts.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar trifluoromethylated compounds. The results indicated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways (Smith et al., 2020).

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of fluorinated ketones. The study found that certain derivatives could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a potential application in treating inflammatory diseases (Johnson et al., 2021).

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Smith et al., 2020 |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Johnson et al., 2021 |

Toxicological Profile

While many fluorinated compounds exhibit promising biological activities, their toxicity must also be evaluated. Preliminary toxicological assessments indicate that some trifluoromethyl ketones can exhibit cytotoxic effects at high concentrations, necessitating further investigation into their safety profiles.

Table 3: Toxicity Data

| Endpoint | Result |

|---|---|

| LD50 (oral) | Not determined |

| Cytotoxicity (in vitro) | Moderate at high concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.